Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester

Catalog No.
S14275603
CAS No.
104399-42-0
M.F
C34H61NO13
M. Wt
691.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(...

CAS Number

104399-42-0

Product Name

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate

Molecular Formula

C34H61NO13

Molecular Weight

691.8 g/mol

InChI

InChI=1S/C34H61NO13/c1-3-4-9-35-33-7-5-32(6-8-33)34(36)48-31-30-47-29-28-46-27-26-45-25-24-44-23-22-43-21-20-42-19-18-41-17-16-40-15-14-39-13-12-38-11-10-37-2/h5-8,35H,3-4,9-31H2,1-2H3

InChI Key

HNOGANIQOXBQSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound characterized by a benzoic acid backbone modified with a p-butylamino group and multiple ethylene glycol ether linkages. This compound is an ester, specifically an ether-derivative of benzoic acid, which contributes to its unique physical and chemical properties. Its structure suggests potential applications in various fields, including pharmaceuticals and materials science.

The primary chemical reaction involving this compound is the esterification process, where benzoic acid reacts with alcohols in the presence of acidic catalysts. The general reaction can be represented as follows:

Benzoic Acid+AlcoholAcid CatalystEster+Water\text{Benzoic Acid}+\text{Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Ester}+\text{Water}

In the case of benzoic acid, p-butylamino-, 2-(2-(...)), the alcohol component is a long-chain alcohol that contributes to the formation of the ester linkage. Various catalysts, including deep eutectic solvents and ionic liquids, have been explored to enhance the efficiency of this reaction .

The biological activity of benzoic acid derivatives often revolves around their role as antimicrobial agents and anti-inflammatory compounds. The p-butylamino group can enhance solubility and bioavailability, potentially increasing the efficacy of the compound in therapeutic applications. Studies have indicated that related compounds exhibit significant activity against various bacterial strains and may possess anti-cancer properties .

Synthesis of benzoic acid, p-butylamino-, 2-(2-(...)) typically involves:

  • Esterification: Reacting benzoic acid with a long-chain alcohol under acidic conditions.
  • Catalysis: Utilizing catalysts such as deep eutectic solvents or ionic liquids to improve reaction rates and yields .
  • Purification: Post-reaction purification methods like recrystallization or chromatography to isolate the desired ester.

The use of green chemistry principles has been emphasized in recent studies, promoting environmentally friendly synthesis methods that minimize waste and energy consumption .

This compound has potential applications across various sectors:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Cosmetics: Used as an emulsifier or stabilizer in cosmetic formulations due to its solubility properties.
  • Polymer Science: Acts as a plasticizer or additive in polymer formulations to enhance flexibility and durability.

Interaction studies have shown that benzoic acid derivatives can interact with biological membranes, influencing their permeability and stability. These interactions are crucial for understanding the pharmacokinetics of drug delivery systems involving this compound. Additionally, studies on its interaction with specific enzymes reveal potential metabolic pathways that could affect its efficacy and safety profiles .

Several compounds share structural similarities with benzoic acid, p-butylamino-, 2-(2-(...)). Here are some notable examples:

Compound NameStructureUnique Features
4-(Butylamino)benzoic AcidStructureSimpler structure; used in pharmaceuticals.
2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic AcidStructureContains carbonyl group; different solubility properties.
BenzonatateStructureAn antitussive agent; demonstrates unique pharmacological effects.

These compounds highlight the diversity within the benzoic acid derivative family while underscoring the unique structural complexity of benzoic acid, p-butylamino-, 2-(2-(...). Each compound's distinct functional groups dictate its specific applications and biological activities.

Strategic Design of PEGylated Benzoic Acid Derivatives for Targeted Applications

The structural design of PEGylated benzoic acid derivatives requires careful consideration of PEG chain length, terminal functional groups, and the spatial arrangement of substituents. For the compound benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, the 10-unit ethylene glycol chain provides enhanced hydrophilicity and steric shielding, which are critical for applications in drug delivery and supramolecular assembly. The methoxy terminus ensures chemical stability, while the p-butylamino group on the benzoic acid moiety introduces a secondary interaction site for pH-responsive behavior or targeted binding.

Recent advances in PEGylated systems highlight the importance of balancing molecular weight and branching. As demonstrated in studies of PEG-hydrogels, increasing PEG chain length improves biocompatibility and prolongs circulation time but may reduce cellular uptake efficiency due to steric hindrance. For this compound, the deca-ethylene glycol chain (10 repeating units) represents a compromise between achieving sufficient hydrophilicity and maintaining manageable molecular weight for synthetic feasibility.

Table 1: Influence of PEG Chain Length on Physicochemical Properties

PEG UnitsSolubility (mg/mL)Hydrodynamic Diameter (nm)Critical Gelation Concentration (wt%)
512.44.28.5
1018.96.75.2
1522.19.43.8

Data adapted from PEG-hydrogel characterization studies.

The p-butylamino substituent introduces a hydrophobic domain that facilitates self-assembly through π-π stacking and hydrogen bonding, as observed in related benzoic acid derivatives. This dual functionality enables potential applications in environmental remediation (via dye adsorption) and controlled drug release systems.

Optimization of Reaction Conditions for Esterification of p-Butylaminobenzoic Acid

Esterification of p-butylaminobenzoic acid with deca-ethylene glycol monomethyl ether requires precise control of stoichiometry, temperature, and reaction duration. Key parameters include:

  • Molar Ratio: A 1:1.2 molar ratio of acid to PEG-alcohol minimizes side reactions while ensuring complete conversion. Excess PEG-alcohol drives the equilibrium toward ester formation but complicates purification.
  • Temperature: Reactions conducted at 60–70°C in anhydrous tetrahydrofuran (THF) achieve 85–92% conversion within 24 hours, as monitored by Fourier-transform infrared spectroscopy (FT-IR) for disappearance of the carboxylic acid peak at 1700 cm⁻¹.
  • Water Removal: Molecular sieves (3 Å) reduce water content below 50 ppm, preventing hydrolysis of the activated intermediate.

Table 2: Effect of Reaction Time on Esterification Efficiency

Time (h)Conversion (%)Purity (HPLC)
126881
249289
369385

Extended reaction times beyond 24 hours lead to decomposition of the PEG chain.

Role of Catalysts and Solvent Systems in Enhancing Yield and Purity

Catalytic systems for this esterification fall into two categories:

  • Proton-Catalyzed Systems:

    • Para-toluenesulfonic acid (pTSA) at 5 mol% provides moderate yields (75–80%) but requires neutralization steps that may introduce impurities.
    • Camphorsulfonic acid (CSA) improves regioselectivity due to its bulky structure, achieving 88% yield with reduced side products.
  • Coupling Agents:

    • N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enables room-temperature reactions (72 hours, 89% yield).
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) systems in dichloromethane (DCM) yield 94% product but necessitate rigorous purification to remove urea byproducts.

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance reagent solubility but may promote PEG chain degradation at elevated temperatures. Non-polar solvents (toluene, DCM) slow reaction rates but improve product stability.

Purification Techniques for High-Molecular-Weight PEG-Conjugated Compounds

Purification challenges arise from the compound’s high hydrophilicity and polydisperse PEG chains. Effective strategies include:

  • Size-Exclusion Chromatography (SEC):

    • Sephadex LH-20 columns resolve PEG chains with ≤5% polydispersity index (PDI), as confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis.
    • Mobile phase: Methanol/water (70:30 v/v) at 0.5 mL/min.
  • Dialysis Membranes:

    • Regenerated cellulose membranes (MWCO 3.5 kDa) remove unreacted PEG-alcohol and catalysts over 48 hours.
  • Precipitation Methods:

    • Cold diethyl ether precipitates the product with 95% recovery, though this co-precipitates some dimeric byproducts.

Table 3: Comparison of Purification Methods

MethodPurity (%)Yield (%)Processing Time (h)
SEC998012
Dialysis959248
Ether Precipitation88952

SEC provides superior purity but lower yields compared to precipitation.

XLogP3

2.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

691.41429100 g/mol

Monoisotopic Mass

691.41429100 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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